molecular formula C6H5ClIN B13112813 3-Chloro-4-iodo-5-methylpyridine

3-Chloro-4-iodo-5-methylpyridine

Cat. No.: B13112813
M. Wt: 253.47 g/mol
InChI Key: VARLYOBBIWKREP-UHFFFAOYSA-N
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Description

3-Chloro-4-iodo-5-methylpyridine: is an organic compound with the molecular formula C6H5ClIN . It is a derivative of pyridine, a basic heterocyclic organic compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3-Chloro-4-iodo-5-methylpyridine typically involves multiple steps. One common method starts with 2-chloro-5-methylpyridine as the raw material. This compound undergoes a series of reactions including nitration, reduction, diazotization, and iodination to yield the final product .

Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. The process is designed to be efficient and cost-effective, ensuring high yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3-Chloro-4-iodo-5-methylpyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, Suzuki-Miyaura coupling can produce various substituted pyridines .

Mechanism of Action

The mechanism of action of 3-Chloro-4-iodo-5-methylpyridine involves its interaction with specific molecular targets. For example, in the synthesis of kinase inhibitors, it acts as a building block that interacts with the active sites of enzymes, thereby modulating their activity . The exact pathways and molecular targets depend on the specific application and the structure of the final product.

Comparison with Similar Compounds

  • 2-Chloro-4-iodo-5-methylpyridine
  • 3-Chloro-5-iodo-4-methylpyridine
  • 4-Chloro-3-iodo-5-methylpyridine

Comparison: 3-Chloro-4-iodo-5-methylpyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure allows it to participate in specific chemical reactions and makes it a valuable intermediate in the synthesis of various compounds .

Properties

Molecular Formula

C6H5ClIN

Molecular Weight

253.47 g/mol

IUPAC Name

3-chloro-4-iodo-5-methylpyridine

InChI

InChI=1S/C6H5ClIN/c1-4-2-9-3-5(7)6(4)8/h2-3H,1H3

InChI Key

VARLYOBBIWKREP-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=CC(=C1I)Cl

Origin of Product

United States

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